molecular formula C11H16N2O B3138642 (2-Pyridin-4-yl-ethyl)-(2-vinyloxy-ethyl)-amine CAS No. 462068-53-7

(2-Pyridin-4-yl-ethyl)-(2-vinyloxy-ethyl)-amine

Cat. No.: B3138642
CAS No.: 462068-53-7
M. Wt: 192.26 g/mol
InChI Key: OMYVBTWPUMIOSQ-UHFFFAOYSA-N
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Description

(2-Pyridin-4-yl-ethyl)-(2-vinyloxy-ethyl)-amine is a secondary amine featuring two distinct substituents: a pyridin-4-yl ethyl group and a vinyloxy ethyl group. This structure combines the aromaticity and basicity of pyridine with the reactivity of a vinyl ether moiety. Secondary amines like this are pivotal intermediates in organic synthesis, particularly in pharmaceuticals and agrochemicals, due to their ability to participate in nucleophilic reactions and form stable complexes with metals or biological targets .

The vinyloxy group may introduce unique reactivity, such as susceptibility to acid-catalyzed hydrolysis or polymerization, which could influence its applications in drug design or material science.

Properties

IUPAC Name

N-(2-ethenoxyethyl)-2-pyridin-4-ylethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O/c1-2-14-10-9-13-8-5-11-3-6-12-7-4-11/h2-4,6-7,13H,1,5,8-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMYVBTWPUMIOSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=COCCNCCC1=CC=NC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201258905
Record name N-[2-(Ethenyloxy)ethyl]-4-pyridineethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201258905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

462068-53-7
Record name N-[2-(Ethenyloxy)ethyl]-4-pyridineethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=462068-53-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[2-(Ethenyloxy)ethyl]-4-pyridineethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201258905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Pyridin-4-yl-ethyl)-(2-vinyloxy-ethyl)-amine typically involves the reaction of 2-vinyloxyethanol with 2-(pyridin-4-yl)ethylamine. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction conditions often include refluxing the mixture in an appropriate solvent like tetrahydrofuran or dimethylformamide .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Purification steps such as distillation or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

(2-Pyridin-4-yl-ethyl)-(2-vinyloxy-ethyl)-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

(2-Pyridin-4-yl-ethyl)-(2-vinyloxy-ethyl)-amine is being investigated for its potential therapeutic properties, particularly in the development of new pharmaceuticals. Its structural characteristics allow it to interact with biological targets effectively.

Case Study: Anticancer Activity
Research has indicated that compounds similar to this compound exhibit anticancer properties. For instance, studies have shown that derivatives of pyridine can inhibit tumor growth by interfering with cellular signaling pathways .

Proteomics Research

The compound is utilized in proteomics for the study of protein interactions and functions. Its ability to modify proteins through covalent bonding makes it a valuable tool in understanding complex biological systems .

Application AreaDescription
Medicinal ChemistryPotential drug development with anticancer properties
Proteomics ResearchUsed for studying protein interactions

Synthesis of Functional Materials

The unique chemical structure of this compound allows it to be a precursor for synthesizing various functional materials, including polymers and catalysts. Its vinyloxy group can participate in polymerization reactions, leading to materials with tailored properties.

Case Study: Polymer Synthesis
Research has demonstrated that incorporating this compound into polymer matrices can enhance mechanical properties and thermal stability, making it suitable for advanced material applications .

Mechanism of Action

The mechanism of action of (2-Pyridin-4-yl-ethyl)-(2-vinyloxy-ethyl)-amine involves its interaction with specific molecular targets. The pyridine ring can coordinate with metal ions, forming stable complexes that can modulate enzymatic activity. The vinyl ether group can undergo polymerization reactions, contributing to the formation of polymeric materials .

Comparison with Similar Compounds

(2-Methoxy-ethyl)-(2-pyridin-4-yl-ethyl)-amine

  • Structural Differences : Replaces the vinyloxy group with a methoxy (-OCH₃) substituent.
  • Electronic Effects: Methoxy is electron-donating via resonance, increasing the electron density on the adjacent ethyl chain.
  • Applications : Methoxy derivatives are often used for their stability and solubility in polar solvents, making them suitable for pharmaceutical formulations. The vinyloxy analog may be preferred in polymer chemistry or prodrug designs requiring controlled release .

Cyclopropyl-(2-pyridin-4-yl-ethyl)-amine (CAS 373356-36-6)

  • Structural Differences : Substitutes the vinyloxy ethyl group with a cyclopropyl ring.
  • Reactivity : Cyclopropane’s ring strain may lead to ring-opening reactions under acidic conditions, unlike the vinyloxy group’s polymerization tendency. This makes it valuable in medicinal chemistry for targeting enzymes or receptors .

(2-Chloro-pyrimidin-4-ylmethyl)-ethyl-amine (CAS 1289388-22-2)

  • Structural Differences : Replaces pyridine with a pyrimidine ring and introduces a chloro substituent.
  • Electronic Effects : Pyrimidine’s electron-deficient nature and chloro’s electron-withdrawing effect reduce the amine’s nucleophilicity compared to the pyridine-based compound.
  • Applications : Pyrimidine derivatives are common in antiviral and anticancer agents. The chloro group enhances metabolic stability, whereas the vinyloxy group in the target compound may improve solubility .

4-Ethenylpyridin-2-amine (CAS 681821-45-4)

  • Structural Differences : Features an ethenyl group directly on the pyridine ring (position 4) and a primary amine at position 2.
  • Basicity : The primary amine on the aromatic ring is less basic than the secondary aliphatic amine in the target compound.
  • Reactivity : The ethenyl group on the ring enables conjugation with biomolecules via Michael addition, whereas the vinyloxy ethyl group in the target compound offers orthogonal reactivity for functionalization .

4-(2-Pyridin-4-ylethyl)aniline

  • Structural Differences : Replaces the secondary amine with a primary aniline group linked to a pyridin-4-yl ethyl chain.
  • Applications : Aniline derivatives are used in dye synthesis and as precursors for polyurethanes. The primary amine’s lower basicity contrasts with the secondary amine’s versatility in forming salts or coordinating metal catalysts .

Biological Activity

The compound (2-Pyridin-4-yl-ethyl)-(2-vinyloxy-ethyl)-amine is a bi-functional amine that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological properties, synthesis, applications, and ongoing research, supported by relevant data tables and case studies.

  • Molecular Formula : C11_{11}H16_{16}N2_2O
  • Molecular Weight : 209.28 g/mol
  • Melting Point : -15°C
  • Boiling Point : 219°C
  • Density : 1.037 g/mL at 25°C

This compound is characterized by its solubility in both water and organic solvents, making it versatile for various applications in scientific research and industry.

Synthesis and Characterization

The synthesis of this compound typically involves:

  • Amine Alkylation : The reaction of 2-pyridin-4-yl-ethylamine with 2-chloroethyl vinyl ether.
  • Catalysis : The process is facilitated by a catalyst to enhance reaction efficiency.
  • Purification : The product is purified through solvent extraction and distillation.

Characterization techniques such as NMR, IR, and UV-Vis spectroscopy are employed to confirm the structure and purity of the synthesized compound.

Anti-inflammatory Activity

Research indicates that this compound exhibits significant anti-inflammatory properties. In vitro studies have demonstrated its ability to reduce inflammation markers, making it a potential candidate for therapeutic applications in inflammatory diseases.

Anti-cancer Activity

The compound has shown promise in inhibiting the growth of various cancer cell lines. For instance, studies have reported its effectiveness against prostate cancer cells, where it significantly suppressed cell invasion and migration .

Anti-microbial Activity

In addition to its anti-cancer properties, this compound has demonstrated antimicrobial activity against certain bacterial strains. This suggests potential applications in treating infections caused by resistant bacteria.

Summary of Biological Activities

Biological ActivityEvidence/Findings
Anti-inflammatoryReduction of inflammation markers in vitro
Anti-cancerInhibition of prostate cancer cell growth
Anti-microbialEffective against specific bacterial strains

Applications in Scientific Research

The compound finds utility across various fields:

  • Organic Synthesis : Used as a reagent for synthesizing complex molecules.
  • Coordination Chemistry : Acts as a ligand due to its functional groups.
  • Polymer Chemistry : Functions as a stabilizer in polymer formulations.

These applications highlight the compound's versatility in enhancing chemical processes and developing new materials.

Current State of Research

Research on this compound is ongoing, focusing on:

  • Drug Delivery Systems : Exploring its potential as a carrier for targeted drug delivery.
  • Catalysis : Investigating its role in catalyzing chemical reactions.
  • Materials Science : Assessing its properties for developing advanced materials.

Case Studies

Recent studies have documented the compound's efficacy in various experimental setups:

  • A study published in the Journal of Medicinal Chemistry highlighted its role as a kinase inhibitor, demonstrating significant effects on cancer cell proliferation .
  • Another investigation showed promising results in antimicrobial assays against resistant bacterial strains .

Limitations and Future Directions

Despite its unique properties, challenges remain:

  • Production Costs : The synthesis can be relatively expensive due to the need for specialized equipment.
  • Solubility Issues : Limited solubility in certain solvents may restrict its application scope.

Future research should focus on optimizing synthesis methods to reduce costs and enhance solubility profiles.

Q & A

Q. What are the established synthetic routes for (2-Pyridin-4-yl-ethyl)-(2-vinyloxy-ethyl)-amine?

A common method involves condensation reactions between pyridine-derived amines and vinyl ethers. For example, analogous syntheses of pyridinyl-ethylamine derivatives often employ reflux conditions with a base (e.g., lithium hydroxide) and a nitrogen source (e.g., guanidine nitrate) in ethanol, followed by purification via column chromatography using silica gel and ethyl acetate/petroleum ether mixtures . Specific steps may include:

  • Reaction of pyridinyl-ethyl precursors with vinyloxy-ethyl halides under basic conditions.
  • Use of Pd(II) catalysts (e.g., Pd(OAc)₂) for cross-coupling reactions when boronate intermediates are involved .

Q. How is the purity of this compound validated experimentally?

Purity is typically confirmed using analytical techniques :

  • HPLC/GC-MS : To assess chemical homogeneity.
  • NMR spectroscopy : For structural verification (e.g., characteristic peaks for pyridine protons at δ 8.5–7.5 ppm and vinyloxy groups at δ 4.5–5.5 ppm).
  • Elemental analysis : To verify stoichiometry.
  • Melting point determination : For crystalline derivatives.

Q. What safety protocols are recommended for handling this compound?

Critical safety measures include:

  • Use of PPE (gloves, goggles, lab coats) to avoid skin/eye contact .
  • Work in a fume hood to mitigate inhalation risks, especially during reflux or solvent evaporation.
  • Proper waste segregation for organic residues, with disposal via certified hazardous waste services .

Advanced Research Questions

Q. How can computational modeling optimize the synthesis or application of this compound?

Density Functional Theory (DFT) simulations can predict reaction pathways, such as:

  • Electronic effects of the pyridine ring on amine reactivity.
  • Steric interactions between vinyloxy groups and catalysts during coupling reactions.
    Databases like PubChem and Reaxys provide structural and thermodynamic data for benchmarking .

Q. What contradictions exist in reported spectroscopic data for similar amines, and how are they resolved?

Discrepancies in NMR or IR spectra (e.g., shifts due to solvent polarity or tautomerism) are resolved by:

  • Standardized solvent systems (e.g., CDCl₃ vs. DMSO-d₆).
  • Variable-temperature NMR to identify dynamic equilibria.
  • X-ray crystallography (using programs like SHELXL ) for unambiguous structural confirmation .

Q. How does the vinyloxy group influence the compound’s reactivity in catalysis or drug design?

The electron-donating vinyloxy moiety enhances nucleophilicity at the amine center, enabling:

  • Coordination to metal catalysts (e.g., Cu or Pd) in cross-coupling reactions .
  • pH-sensitive behavior in drug delivery systems, where hydrolysis of the vinyloxy group triggers release.
    Experimental validation via kinetic studies (e.g., monitoring hydrolysis rates under varying pH) is recommended .

Q. What strategies improve yield in multi-step syntheses involving this compound?

Yield optimization strategies include:

  • Catalyst screening : Testing Pd(II) vs. Cu(I) for coupling efficiency .
  • Solvent optimization : Polar aprotic solvents (e.g., 2-methyltetrahydrofuran) enhance boronate coupling .
  • Temperature control : Lowering reaction temperatures to suppress side reactions (e.g., polymerization of vinyloxy groups).

Methodological Considerations

Q. How are crystallographic data analyzed for structural confirmation?

Single-crystal X-ray diffraction is performed using programs like SHELXL , which refine structural parameters (bond lengths, angles) and validate hydrogen bonding/stacking interactions. For example, pyridine rings often exhibit π-π stacking distances of 3.5–4.0 Å .

Q. What are the challenges in characterizing labile intermediates during synthesis?

Labile intermediates (e.g., boronate esters or transient Schiff bases) require:

  • Low-temperature techniques (e.g., –78°C quenching).
  • In-situ spectroscopic monitoring (e.g., FT-IR or Raman).
  • Trapping agents (e.g., trifluoroacetic anhydride) for stabilization .

Q. How are data discrepancies addressed in published synthetic protocols?

Contradictions (e.g., conflicting yields or regioselectivity) are resolved by:

  • Reproducing experiments under identical conditions.
  • Systematic variation of parameters (e.g., catalyst loading, solvent polarity).
  • Meta-analysis of literature to identify outliers or context-specific factors .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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